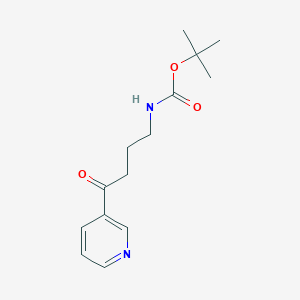

tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

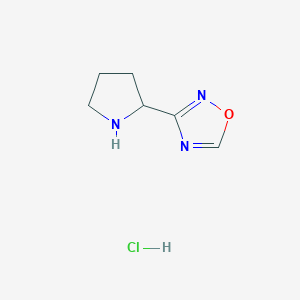

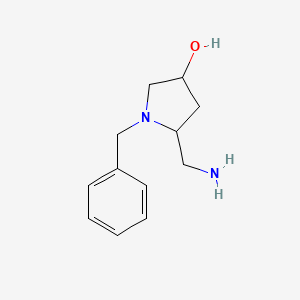

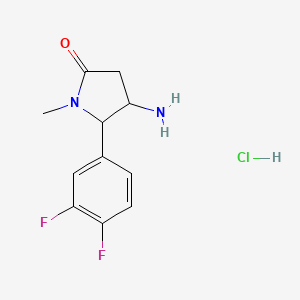

“tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate” is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group attached to a pyridin-3-yl group via a 4-oxo-4-butyl linker . The molecule has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 430.5±25.0 °C at 760 mmHg, and a flash point of 214.2±23.2 °C . It has a polar surface area of 68 Å2 and a molar volume of 242.1±3.0 cm3 .Scientific Research Applications

Photoredox-Catalyzed Cascade to Access 3-Aminated Chromones

- A photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is reported, leading to the assembly of 3-aminochromones under mild conditions. This method facilitates the construction of diverse amino pyrimidines (Wang et al., 2022).

Application in Organic Syntheses

- The compound demonstrates its utility in organic synthesis, exemplified in the preparation of an all-cis trisubstituted pyrrolidin-2-one (Weber et al., 1995).

Inhibitor Synthesis

- Utilized in the synthesis of a lymphocyte function-associated antigen 1 inhibitor, showcasing a scalable and practical synthesis (Li et al., 2012).

Lithiation Studies

- In studies of lithiation, tert-butyl N-(pyridin-3-ylmethyl)carbamate shows reactivity with various electrophiles, offering a pathway to substituted derivatives (Smith et al., 2013).

One-Pot Tandem Palladium-Catalysed Amination

- This compound is used in the one-pot tandem palladium-catalysed amination and intramolecular amidation, showing its versatility in chemical synthesis (Scott, 2006).

Diels‐Alder Reaction Studies

- Involved in the preparation and study of a Diels‐Alder reaction, indicating its role in complex organic reaction mechanisms (Padwa et al., 2003).

Crystal Structures of Derivatives

- Research on isomorphous crystal structures of derivatives includes tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlighting its application in crystallography (Baillargeon et al., 2017).

Regioselectivity in Synthesis of Pyrazoles

- A comparative study on the regioselectivity in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles demonstrates its significance in optimizing synthetic routes (Martins et al., 2012).

Synthesis of Carbazole Derivatives

- Used in the synthesis of carbazole derivatives, offering insights into the preparation of complex heterocyclic compounds (Mudadu et al., 2008).

Asymmetric Mannich Reaction

- Plays a role in the asymmetric Mannich reaction, underscoring its importance in stereoselective synthesis (Yang et al., 2009).

Electrochemistry and Electrocatalytic Activity

- Its derivatives, such as cobalt phthalocyanine complexes, have been studied for electrochemical and electrocatalytic activities, showing potential in material science (Acar et al., 2018).

properties

IUPAC Name |

tert-butyl N-(4-oxo-4-pyridin-3-ylbutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-5-7-12(17)11-6-4-8-15-10-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNFKUOAJCTSHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743251 |

Source

|

| Record name | tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1134327-87-9 |

Source

|

| Record name | 1,1-Dimethylethyl N-[4-oxo-4-(3-pyridinyl)butyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)